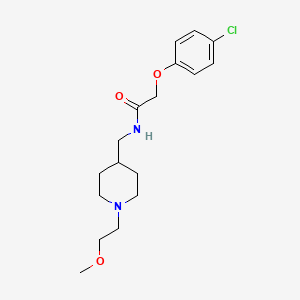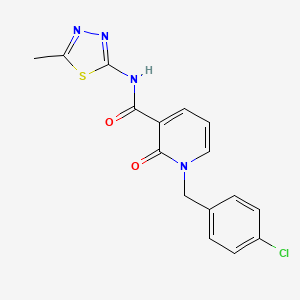
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, also known as ML352, is a small molecule drug that has been synthesized and studied for its potential use in treating various diseases.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and cystic fibrosis. In cancer research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been studied for its ability to reduce amyloid beta levels and improve cognitive function in animal models. In cystic fibrosis research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to improve the function of defective CFTR channels.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is not fully understood, but it is believed to act on various molecular targets involved in disease progression. In cancer research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to inhibit the activity of the enzyme N-myristoyltransferase, which is involved in the growth and proliferation of cancer cells. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to reduce amyloid beta levels by inhibiting the activity of the enzyme BACE1, which is involved in the production of amyloid beta. In cystic fibrosis research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to improve the function of defective CFTR channels by increasing their stability and preventing their degradation.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit tumor formation in animal models. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to reduce amyloid beta levels, improve cognitive function, and reduce neuroinflammation in animal models. In cystic fibrosis research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to improve CFTR channel function and reduce mucus production in animal models.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity. However, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide also has some limitations, including its relatively high cost and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, including:
1. Further optimization of the synthesis method to improve yields and reduce costs.
2. Investigation of the pharmacokinetic properties of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, including its absorption, distribution, metabolism, and excretion.
3. Exploration of the potential use of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide in combination with other drugs for synergistic effects.
4. Investigation of the potential use of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide in other diseases, such as Parkinson's disease and Huntington's disease.
5. Development of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide analogs with improved potency and selectivity for specific molecular targets.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a small molecule drug that has been synthesized and studied for its potential use in treating various diseases. Its mechanism of action involves targeting various molecular targets involved in disease progression. 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, including further optimization of the synthesis method, investigation of its pharmacokinetic properties, and exploration of its potential use in other diseases.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide involves several steps, starting with the reaction between 4-chlorophenol and 2-chloro-N-(4-formylphenyl)acetamide to form 2-(4-chlorophenoxy)-N-(4-formylphenyl)acetamide. This intermediate is then reacted with 1-(2-methoxyethyl)piperidin-4-amine to form the final product, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-22-11-10-20-8-6-14(7-9-20)12-19-17(21)13-23-16-4-2-15(18)3-5-16/h2-5,14H,6-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAYFXWYYCGLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2898311.png)
![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2898312.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2898313.png)
![4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2898315.png)
![{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B2898316.png)
![1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2898318.png)
![9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)






![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898334.png)